Avasimibe was originally developed as a therapeutic agent aimed at reducing cholesterol levels and preventing atherosclerosis. The specific isotopic labeling with carbon-13 (C6) allows for enhanced detection and analysis in metabolic studies, particularly in nuclear magnetic resonance spectroscopy and mass spectrometry.
Avasimibe-13C6 is classified as a synthetic organic compound. It falls under the category of lipid-modulating agents, specifically targeting enzymes involved in lipid metabolism.
The synthesis of avasimibe-13C6 typically involves the introduction of carbon-13 isotopes into the avasimibe structure. The general synthetic route includes:
The synthesis process requires careful control of reaction conditions to ensure the integrity of the carbon-13 label and to maximize yield. Spectroscopic techniques are often used to confirm the structure and isotopic composition of the final product.
The molecular structure of avasimibe-13C6 retains the core structure of avasimibe, modified to include six carbon-13 atoms. The general formula for avasimibe is C24H34N2O4S, while for avasimibe-13C6, it would be denoted as C24H28N2O4S, with specific positions indicated for the carbon-13 labels.
The molecular weight of avasimibe-13C6 is approximately 426.65 g/mol. The specific arrangement of atoms is crucial for its function as an enzyme inhibitor.
Avasimibe-13C6 participates in various biochemical reactions primarily involving cholesterol esters. Its mechanism includes:
The inhibition mechanism involves competitive binding to the active site of acyl-CoA:cholesterol acyltransferase, leading to decreased enzyme activity and subsequent alterations in cholesterol homeostasis.
The primary mechanism of action for avasimibe-13C6 involves its role as an inhibitor of acyl-CoA:cholesterol acyltransferase. This enzyme catalyzes the esterification of cholesterol, which is a critical step in lipid metabolism.
Studies have shown that treatment with avasimibe results in significant reductions in atherosclerotic lesions in animal models, indicating its effectiveness in modulating cholesterol-related pathways .
Avasimibe-13C6 is primarily used in research settings to study cholesterol metabolism and atherogenesis:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2